molecular formula C15H23N B1517567 N-cyclohexyl-2-isopropylaniline CAS No. 1036495-44-9

N-cyclohexyl-2-isopropylaniline

Cat. No. B1517567
CAS RN: 1036495-44-9
M. Wt: 217.35 g/mol
InChI Key: CRAWGVMIZFHDLJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-2-isopropylaniline” are not available in the sources I found .

Scientific Research Applications

Hypoglycemic Activity

N-cyclohexyl-2-isopropylaniline analogues, like N-(cyclohexylcarbonyl)-D-phenylalanine, demonstrate significant hypoglycemic activity. This activity is influenced by the three-dimensional structure of the acyl moiety and the phenylalanine moiety's carboxyl group. This research provides insights into the structural requirements necessary for hypoglycemic activity, identifying compounds like N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine as highly active in reducing blood glucose levels in mice (Shinkai et al., 1989).

Oxidative N-dealkylation

In studies involving N-cyclopropylamine, the oxidative N-dealkylation process catalyzed by horseradish peroxidase was analyzed. This research helps understand the behavior of cyclopropylamines and their interactions with enzymes like cytochrome P450. This study also compared similar reactions with N-isopropyl-N-methylaniline, shedding light on the mechanisms of amine oxidation (Shaffer et al., 2001).

Toxicity Studies

This compound-related compounds like aniline and N-methylaniline were used in toxicity studies on fertilized zebrafish eggs. These studies aimed to understand the embryotoxic and teratogenic potency of these compounds, which are important for assessing environmental and health risks (Groth et al., 1993).

Polarity Studies

The distribution coefficients of amino acid side chains, including those related to this compound, between different phases (water, cyclohexane, etc.) were analyzed to understand their hydrophobic properties. This research is crucial for comprehending the interactions of amino acids with various solvents and their overall polarity (Radzicka & Wolfenden, 1988).

Safety and Hazards

The safety and hazards associated with “N-cyclohexyl-2-isopropylaniline” are not available in the sources I found .

Future Directions

The future directions for the study and use of “N-cyclohexyl-2-isopropylaniline” are not clear from the sources I found .

properties

IUPAC Name

N-cyclohexyl-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h6-7,10-13,16H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAWGVMIZFHDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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